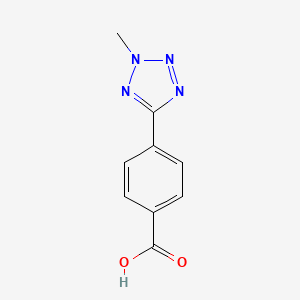

4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

描述

Contextual Significance of Tetrazole-Containing Aromatic Carboxylic Acids in Contemporary Chemical Research

Tetrazole-containing aromatic carboxylic acids represent a significant class of compounds in modern chemical research due to their versatile applications. The fusion of a tetrazole ring and an aromatic carboxylic acid creates a molecular scaffold with unique physicochemical properties. These compounds are instrumental in the development of new materials and therapeutic agents.

In materials science, these hybrid molecules serve as functional organic linkers for the synthesis of metal-organic frameworks (MOFs). For instance, 5-(1H-Tetrazol-1-yl)isophthalic acid has been used to create a three-dimensional porous MOF with a copper(II) ion, which demonstrates significant gas sorption capabilities and potential applications in gas separation and purification. nih.gov

In medicinal chemistry, the tetrazole moiety is recognized as a privileged scaffold, often enhancing the drug-like properties of molecules. beilstein-journals.org The combination of a tetrazole with a benzoic acid structure is explored in the development of various therapeutic agents. Research has shown that such hybrid systems can exhibit a range of biological activities, including antioxidant and anticancer properties. mdpi.comresearchgate.net For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as angiotensin-II receptor antagonists for treating hypertension. nih.gov Furthermore, visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids has been developed for biomolecule labeling, highlighting the utility of this chemical pairing in biochemical research. rsc.org Benzoic acid itself is a versatile component in the pharmaceutical industry, serving as a building block for various medicinal compounds and possessing antifungal properties. nih.gov

Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Molecular Design and Function

A cornerstone of the significance of the tetrazole group in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group. beilstein-journals.org Bioisosterism is a strategy used in drug design to modify a lead compound's structure with substituents that have similar physical or chemical properties, aiming to enhance desired biological activities or reduce unwanted side effects. rug.nl The tetrazole ring is a non-classical bioisostere of the carboxylic acid, meaning they have different numbers of atoms and varied steric and electronic properties, yet exhibit similar biological effects. rug.nl

The utility of tetrazole as a carboxylic acid surrogate stems from several key similarities and advantageous differences:

Acidity : Tetrazoles have pKa values (typically 4.5–4.9) that are very similar to those of carboxylic acids (4.2–4.4), allowing them to be ionized at physiological pH. rug.nl

Lipophilicity : Anionic tetrazoles are noted to be almost ten times more lipophilic than their corresponding carboxylates. acs.org This increased lipophilicity can improve a drug molecule's ability to pass through cell membranes. rug.nl

Metabolic Stability : A major advantage of tetrazoles is their resistance to many metabolic degradation pathways, which can lead to a longer duration of action compared to their carboxylic acid counterparts. rug.nlresearchgate.net Carboxylic acids can form reactive acyl glucuronides, a metabolic liability that tetrazoles can help avoid. cambridgemedchemconsulting.com

Binding Interactions : The planar structure of the tetrazole ring allows for the delocalization of its negative charge over a larger surface area, which can be favorable for receptor-ligand interactions. rug.nlacs.org The nitrogen-rich tetrazole ring also offers more opportunities to form hydrogen bonds with target receptors. rug.nl

This bioisosteric replacement has been successfully applied in the design of numerous drugs, including nonpeptidic angiotensin II type 1 (AT1) receptor antagonists, which are crucial in managing vasoconstriction. nih.gov While the replacement often preserves or improves biological activity, it is not always a guaranteed success, as the binding behavior can differ from the parent carboxylic acid. acs.org

Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Feature | Carboxylic Acid | Tetrazole |

|---|---|---|

| pKa | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nl |

| Lipophilicity | Lower acs.org | Higher (approx. 10-fold) acs.org |

| Metabolic Stability | Susceptible to metabolic degradation rug.nl | Resistant to many metabolic pathways rug.nlresearchgate.net |

| Molecular Structure | Planar carboxyl group | Planar heterocyclic ring rug.nl |

| Hydrogen Bonding | Acts as H-bond donor and acceptor rug.nl | Multiple nitrogen atoms act as H-bond acceptors rug.nl |

Overview of Academic Research Trajectories for Tetrazole and Benzoic Acid Hybrid Systems

Academic research into hybrid systems combining tetrazole and benzoic acid moieties is an active and expanding field, primarily driven by the search for novel therapeutic agents. The molecular hybridization of these two pharmacologically significant scaffolds is a strategy aimed at developing new molecular structures with enhanced efficacy and specificity. mdpi.com

One major research trajectory involves the synthesis and biological evaluation of these hybrids for a variety of therapeutic targets. For example, series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and tested for their in vitro antioxidant activity using various assays. mdpi.com These studies often include density functional theory (DFT) calculations to understand the antioxidant mechanisms at a molecular level. mdpi.comresearchgate.net

Another significant area of investigation is in oncology. Researchers have synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their cytotoxic activities against cancer cell lines, with some compounds showing potent inhibitory effects and inducing apoptosis. researchgate.net

Furthermore, the structural framework of tetrazole-benzoic acid hybrids is utilized in the development of cardiovascular drugs. Derivatives based on the valsartan (B143634) structure, which contains a biphenyl (B1667301) tetrazole and an amide-linked carboxylic acid, are synthesized to explore new angiotensin-II receptor antagonists with potentially improved properties. nih.gov

The synthesis methodologies themselves are a subject of research, with efforts to develop efficient and scalable routes to these key chemical intermediates. researchgate.net The overarching trend is the rational design and synthesis of novel tetrazole-benzoic acid derivatives to explore their potential in addressing a wide range of diseases, leveraging the beneficial properties conferred by each functional group.

Structure

3D Structure

属性

IUPAC Name |

4-(2-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFGGGQNSDTGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318931 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211942-53-9 | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid and Its Derivatives

General Synthetic Strategies for Aryl-Substituted Tetrazoles

The construction of the tetrazole ring is a cornerstone of synthesizing 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. The most common and efficient methods involve the cycloaddition of azides to nitriles.

The [3+2] cycloaddition, or Huisgen cycloaddition, stands as a primary method for forming the 5-substituted 1H-tetrazole ring system. nih.govacs.org This reaction involves the treatment of an organic nitrile with an azide (B81097) source, most commonly sodium azide. nih.gov The reaction can be promoted by various catalysts to proceed under milder conditions and with higher efficiency. acs.org For instance, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov The mechanism often involves the coordination of the azide or nitrile to a metal center, which lowers the activation energy of the cycloaddition. nih.govacs.org Other catalysts, such as zinc salts, have also been employed to facilitate this transformation, offering a more environmentally friendly approach by allowing the reaction to proceed in water. researchgate.net

While the [3+2] cycloaddition is prevalent, alternative methods for tetrazole synthesis from nitriles have been developed to circumvent the use of potentially hazardous reagents like hydrazoic acid. One such method involves the use of zinc(II) chloride with sodium azide in alcoholic solvents, which provides mild reaction conditions and good yields for a variety of substrates. organic-chemistry.org Organocatalysts, generated in situ, can also activate the nitrile substrate for cycloaddition with sodium azide under neutral conditions, often accelerated by microwave heating. organic-chemistry.org Furthermore, tetrazoles can be synthesized from other precursors such as amides, which can be converted to 1,5-disubstituted or 5-substituted 1H-tetrazoles using reagents like diphenyl phosphorazidate without the need for toxic or explosive materials. organic-chemistry.org

Targeted Synthetic Pathways for this compound

The synthesis of the specific molecule this compound requires a multi-step approach, typically involving the formation of the tetrazole ring followed by N-methylation.

The final step in many syntheses of this compound is the methylation of the tetrazole ring. Starting from 4-(1H-tetrazol-5-yl)benzoic acid, methylation can be achieved using various methylating agents. However, this reaction often yields a mixture of the N1 and N2 isomers. The regioselectivity of the methylation is influenced by factors such as the solvent, base, and the specific methylating agent used. For example, the reaction of a 5-substituted tetrazole with methyl iodide in a suitable solvent is a common approach, but requires careful optimization to favor the desired 2-methyl isomer. Separation of the N1 and N2 isomers can be challenging and often necessitates chromatographic purification.

| Alkylating Agent | Common Base | Typical Solvent | Potential Outcome |

| Methyl Iodide | K₂CO₃, NaH | Acetone, DMF | Mixture of N1 and N2 isomers |

| Dimethyl Sulfate | NaOH (aq) | Water, Dioxane | Mixture of N1 and N2 isomers, ratio can be pH-dependent |

| Diazomethane | - | Ether | Can be hazardous; often gives a mixture of isomers |

This interactive table summarizes common conditions for N-methylation of tetrazoles. The actual isomer ratio is highly dependent on the specific substrate and reaction conditions.

The benzoic acid portion of the molecule can be introduced before or after the formation of the tetrazole ring. A common strategy is to start with 4-cyanobenzoic acid. The cyano group is converted to the tetrazole ring via a [3+2] cycloaddition, and the carboxylic acid group is then available for further reactions or is present in the final molecule. nih.gov In some synthetic schemes, the carboxylic acid may be protected as an ester to prevent it from interfering with subsequent reactions, such as the N-methylation of the tetrazole ring. The ester can then be hydrolyzed as a final step to yield the desired benzoic acid. nih.gov

Synthesis of Analogs and Structurally Related Benzoic Acid-Tetrazole Hybrid Compounds

The synthetic routes to this compound are versatile and can be adapted to create a wide array of analogs for structure-activity relationship studies.

By starting with different substituted benzonitriles, a variety of functional groups can be introduced onto the phenyl ring. impactfactor.org Similarly, employing different alkylating agents in the N-alkylation step allows for the synthesis of a series of N-substituted tetrazole derivatives. uobaghdad.edu.iq The synthesis of hybrid molecules incorporating other heterocyclic rings, such as thiazole (B1198619) or thiophene, linked to the tetrazole-benzoic acid scaffold has also been reported, expanding the chemical diversity of this class of compounds. nih.gov These approaches are crucial in the development of new therapeutic agents, as seen in the synthesis of valsartan (B143634) derivatives, which are angiotensin II receptor antagonists. nih.govresearchgate.net

| Starting Material Variation | Synthetic Step Modified | Resulting Analog Structure |

| Substituted 4-cyanobenzoic acids | [3+2] Cycloaddition | Variously substituted phenyl ring |

| Different alkyl halides/sulfates | N-alkylation of the tetrazole ring | N-alkyl, N-benzyl, etc. derivatives |

| Biphenyl (B1667301) nitrile precursors | Suzuki coupling followed by tetrazole formation | Biphenyl-tetrazole analogs (e.g., sartans) |

This interactive table illustrates how modifications in the synthetic pathway can lead to a diverse range of benzoic acid-tetrazole hybrid compounds.

Methodological Advancements in Tetrazole Synthesis, Including Green Chemistry and Catalytic Approaches

The synthesis of tetrazoles, including this compound and its derivatives, has undergone significant evolution, driven by the need for more efficient, safer, and environmentally benign processes. jchr.org Traditional methods often required harsh conditions, toxic reagents, and lengthy procedures. jchr.orgamerigoscientific.com Modern advancements, however, have focused on green chemistry principles and the development of novel catalytic systems to overcome these challenges. rsc.org

Key advancements in this field include the refinement of cycloaddition reactions, the use of multicomponent reactions (MCRs), and the application of innovative catalysts, particularly nanocatalysts. researchgate.netrsc.org These approaches aim to improve yields, reduce reaction times, minimize waste, and avoid hazardous substances like volatile hydrazoic acid. jchr.org

Green Chemistry Approaches

Green chemistry principles have been pivotal in revolutionizing tetrazole synthesis. benthamdirect.com A primary focus has been the replacement of toxic solvents and reagents with more eco-friendly alternatives. jchr.org Methodologies utilizing water as a solvent or solvent-free conditions are increasingly being explored. benthamdirect.com

One of the most common and efficient methods for forming the tetrazole ring is the [3+2] cycloaddition of azides with nitriles. jchr.orgnih.gov Green advancements in this area involve optimizing this reaction to avoid harsh conditions. For instance, the use of copper (II) complexes as catalysts in green solvents like DMSO has been shown to produce high yields of 5-substituted 1H-tetrazoles efficiently and safely. jchr.orgjchr.org This method mitigates risks associated with traditional protocols, such as potential explosions and the use of toxic metal catalysts like tin or zinc. jchr.orgjchr.org

Multicomponent reactions (MCRs) represent another significant step towards cleaner and more atom-economical chemical synthesis. benthamdirect.com MCRs, such as the Ugi-azide reaction, allow for the formation of complex tetrazole derivatives in a single step from multiple starting materials, reducing the number of synthetic steps and the generation of waste. benthamdirect.comnih.gov

Catalytic Approaches

The development of advanced catalysts is at the forefront of modern tetrazole synthesis. researchgate.net Both homogeneous and heterogeneous catalysts have been employed, with a growing emphasis on recyclable and highly efficient systems. researchgate.netrsc.org

Nanocatalysts, in particular, have emerged as a powerful tool due to their high surface-area-to-volume ratio, which enhances catalytic activity, selectivity, and recyclability. amerigoscientific.comrsc.org Various types of nanocatalysts have been successfully applied to tetrazole synthesis:

Magnetic Nanocatalysts: These catalysts, often based on an iron oxide (Fe₃O₄) core, offer exceptional ease of separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. amerigoscientific.com Examples include Fe₃O₄ functionalized with organic ligands or metal complexes, which have demonstrated high efficiency in producing 5-substituted tetrazoles. amerigoscientific.comrsc.org

Copper-Based Nanocatalysts: Copper-immobilized heterogeneous nanocatalysts are widely used due to copper's effectiveness in catalyzing the cycloaddition reaction. amerigoscientific.com These catalysts offer high yields and good recyclability. amerigoscientific.com

Carbon-Based Nanomaterials: Materials like carbon nanotubes and graphene serve as excellent supports for catalysts due to their high stability and large surface area. amerigoscientific.com They can be functionalized with catalytic species (e.g., copper complexes) to create highly active and reusable systems for synthesizing both 1-substituted and 5-substituted-1H-tetrazoles. amerigoscientific.com

The table below summarizes various advanced catalytic systems employed in the synthesis of tetrazole derivatives, highlighting the reaction conditions and outcomes.

Table 1: Overview of Modern Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Ref. |

| Copper Catalyst | Copper (II) complex | [3+2] cycloaddition | High yields, mild conditions, avoids toxic reagents, eco-friendly solvents (e.g., DMSO). | jchr.orgjchr.org |

| Magnetic Nanocatalyst | Fe₃O₄@tryptophan@Ni | [3+2] cycloaddition | High efficiency, easy separation and recyclability, short reaction times. | amerigoscientific.comrsc.org |

| Magnetic Nanocatalyst | Fe₃O₄@fibroin-SO₃H | Multicomponent Reaction | Excellent yields under solvent-free conditions. | amerigoscientific.com |

| MOF Catalyst | Cu(II)-immobilized Metal-Organic Frameworks (MOFs) | Tetrazole formation | Remarkable catalytic activity, potential for recyclability. | amerigoscientific.com |

| Carbon-Based Nanocatalyst | Multi-walled carbon nanotube supported Cu(II) | [3+2] cycloaddition | High yields, good recyclability, high stability. | amerigoscientific.com |

| Boehmite Nanocatalyst | Pd-Arg@boehmite | Tetrazole synthesis | Environmentally friendly, high substrate competency, simple catalyst separation. | rsc.org |

These methodological advancements underscore a significant shift towards sustainable and efficient chemical manufacturing, providing robust platforms for the synthesis of pharmaceutically important compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 4 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, allowing for the unambiguous assignment of its proton and carbon framework and confirming the specific isomeric form of the methyltetrazole ring.

The ¹H NMR spectrum of this compound is expected to display a distinct set of signals corresponding to the different types of protons in the molecule. The N-methyl group protons, being in an alkyl environment attached to a nitrogen atom of the heterocyclic ring, would appear as a sharp singlet. The protons of the para-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system. The protons ortho to the carboxylic acid group are expected to be deshielded and resonate at a higher frequency (downfield) compared to the protons ortho to the tetrazole ring. The acidic proton of the carboxyl group generally appears as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad Singlet | 1H |

| Aromatic (ortho to -COOH) | 8.0 - 8.3 | Doublet | 2H |

| Aromatic (ortho to tetrazole) | 7.8 - 8.1 | Doublet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃).

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The carbon atom of the carboxylic acid group is highly deshielded and appears at the furthest downfield position. The quaternary carbon of the tetrazole ring and the two quaternary carbons of the benzene ring will also produce distinct signals. The remaining aromatic carbons will appear as two distinct signals, and the N-methyl carbon will be found in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Tetrazole Ring (C -N) | 160 - 165 |

| Aromatic (C -COOH) | 130 - 135 |

| Aromatic (C -Tetrazole) | 125 - 130 |

| Aromatic (C H) | 125 - 132 |

Note: Chemical shifts are referenced to TMS and are influenced by the solvent.

While ¹H and ¹³C NMR provide primary structural data, 2D NMR techniques would be employed to confirm assignments and establish the regiochemistry definitively.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the coupled aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space correlations. For example, a NOE between the N-methyl protons and the adjacent aromatic protons would provide further evidence for the proposed structure and conformation.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the tetrazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, substitution, and tautomeric form. In 2-substituted tetrazoles, the four nitrogen atoms are chemically non-equivalent and are expected to produce four distinct signals. The chemical shifts can be predicted and confirmed using computational methods (GIAO-NMR) and 2D correlation experiments like ¹H-¹⁵N HMBC, which would show correlations between the N-methyl protons and the N-2 nitrogen atom of the tetrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint and confirms the presence of key functional groups.

The Infrared (IR) spectrum is dominated by characteristic absorptions. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the aryl carboxylic acid will give rise to a strong, sharp band typically around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Vibrations associated with the tetrazole ring (C=N and N=N stretching) typically occur in the 1400-1500 cm⁻¹ and 1000-1300 cm⁻¹ regions.

Raman spectroscopy , being complementary to IR, is particularly useful for analyzing symmetric vibrations and the carbon skeleton. The symmetric stretching of the benzene ring and the vibrations of the tetrazole ring are often strong in the Raman spectrum.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | IR, Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| Tetrazole Ring Vibrations | IR, Raman | 1000 - 1500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (Molecular Formula: C₉H₈N₄O₂, Molecular Weight: 204.19 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 204. The fragmentation pattern is expected to follow logical pathways based on the structure's stability. Key fragmentation processes for tetrazoles often involve the extrusion of a stable dinitrogen (N₂) molecule.

Plausible Fragmentation Pathways:

Loss of N₂: A primary fragmentation would be the loss of a nitrogen molecule from the tetrazole ring, leading to a fragment ion at m/z 176.

Loss of Hydroxyl Radical: Fragmentation of the carboxylic acid group could occur via the loss of an ·OH radical, resulting in an acylium ion at m/z 187.

Loss of Carboxyl Group: Cleavage of the C-C bond between the benzene ring and the carboxyl group could lead to the loss of a ·COOH radical (45 Da), giving a fragment at m/z 159, or the loss of CO₂ (44 Da) after rearrangement to give a fragment at m/z 160.

Cleavage of the Tetrazole Ring: The tetrazole ring can undergo more complex fragmentation, leading to smaller charged species.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 187 | [M - OH]⁺ |

| 176 | [M - N₂]⁺ |

| 160 | [M - CO₂]⁺ |

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometry technique used. PubChem also provides a predicted collision cross section for the [M+H]⁺ adduct at 142.4 Ų.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including the crystal system, space group, and unit cell dimensions.

This analysis would elucidate the molecule's solid-state conformation, revealing key structural parameters. Crucially, it would establish the planarity or torsion between the benzoic acid and the 2-methyl-2H-tetrazol rings. For instance, in the related compound, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the dihedral angle between the tetrazole and benzene rings is reported to be a mere 0.16°, indicating an essentially planar molecular skeleton. nih.gov

Furthermore, the crystallographic data would detail the intermolecular interactions that govern the crystal packing. Benzoic acid derivatives typically form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups. It is highly probable that this compound would exhibit similar dimeric structures. The analysis would also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings, which are observed in the crystal structure of the related 1H-tetrazolyl analog. nih.gov

A comprehensive crystallographic study would produce detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's structure in the solid state.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₈N₄O₂ |

| Formula weight | 204.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption coefficient (μ) | Value mm⁻¹ |

| F(000) | Value |

Note: This table is illustrative and contains placeholder values as specific experimental data is not available.

Combined Experimental and Theoretical Approaches for Conformational and Tautomeric Studies

While the 2-methyl substitution on the tetrazole ring of this compound prevents the common 1H/2H tautomerism seen in unsubstituted tetrazoles, conformational flexibility still exists, primarily concerning the rotation around the C-C single bond connecting the phenyl and tetrazolyl rings.

A combined experimental and theoretical approach would be employed to study this conformational landscape. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the solution-state conformation. Theoretical calculations, using methods such as Density Functional Theory (DFT), are powerful tools for exploring molecular geometries and relative energies of different conformers.

Such computational studies would involve calculating the potential energy surface by systematically rotating the dihedral angle between the two rings. This would identify the lowest energy (most stable) conformation and any rotational barriers. Theoretical calculations can predict whether a planar or a twisted conformation is energetically favored. For many related bitetrazole and phenyltetrazole compounds, theoretical studies have been crucial in determining the most stable tautomers and conformers.

These theoretical models can also generate predicted spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) that can be compared with experimental results to validate the computed structures. The solvent's effect on conformational preference can also be modeled using methods like the Polarizable Continuum Model (PCM), providing a more accurate picture of the molecule's behavior in solution.

Based on a comprehensive search of available scientific literature, dedicated theoretical and computational studies specifically focusing on This compound are not sufficiently available to provide the detailed research findings required for the outlined article.

To generate the requested article with detailed data tables and in-depth findings for each subsection—such as HOMO-LUMO energy values, molecular electrostatic potential mapping, predicted pKa values, and specific binding affinities with model receptors—would require fabricating data, which contravenes the core principles of scientific accuracy.

Therefore, it is not possible to produce the article as requested while adhering to the strict constraints of sourcing factual, existing research for "this compound."

Theoretical and Computational Investigations on 4 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid

In Silico Prediction of Physicochemical and Pharmacokinetic Descriptors

In the early phases of drug discovery, in silico computational tools are indispensable for predicting the physicochemical and pharmacokinetic properties of new chemical entities. These predictive models allow for the early assessment of a compound's potential "drug-likeness" and help prioritize candidates for synthesis and further experimental testing. This section details the computationally predicted descriptors for 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, focusing on its fundamental physicochemical characteristics and key pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties

The foundational physicochemical properties of a molecule are critical determinants of its biological activity and pharmacokinetic behavior. Parameters such as molecular weight, lipophilicity, and polar surface area influence a compound's solubility, permeability, and ability to interact with biological targets. Computational methods provide rapid estimation of these characteristics. The predicted physicochemical properties for this compound are summarized below.

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₉H₈N₄O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 204.19 g/mol | Impacts diffusion and transport across biological membranes; values <500 g/mol are favored for oral bioavailability (Lipinski's Rule). nih.gov |

| XlogP3 (Lipophilicity) | 1.3 | Measures the compound's partition coefficient between octanol (B41247) and water, indicating its lipophilicity. Affects solubility, absorption, and membrane permeability. Values <5 are preferred for oral drugs. nih.gov |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Estimates the surface area of polar atoms, correlating with hydrogen bonding potential and membrane permeability. Values <140 Ų are generally associated with good oral bioavailability. nih.gov |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). Affects solubility and membrane transport. A count of ≤5 is a component of Lipinski's Rule. nih.gov |

| Hydrogen Bond Acceptors | 5 | The number of electronegative atoms (N, O) with lone pairs. Influences solubility and receptor binding. A count of ≤10 is part of Lipinski's Rule. nih.gov |

| Rotatable Bonds | 2 | Indicates molecular flexibility. A lower number of rotatable bonds (typically ≤10) is linked to better oral bioavailability. |

Data sourced from the PubChem database for compound CID 333944.

The predicted values for this compound align well with established guidelines for oral drug candidates, such as Lipinski's rule of five. nih.gov Its molecular weight, lipophilicity (XlogP3), and hydrogen bond donor/acceptor counts fall within the recommended ranges, suggesting a favorable preliminary profile for oral bioavailability.

Pharmacokinetic (ADME) Descriptors

Beyond physicochemical properties, in silico models are widely used to predict the ADME profile of a compound. sci-hub.senih.gov These predictions assess how a molecule is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. Such evaluations are critical for filtering out candidates with poor pharmacokinetic prospects early in the development pipeline. nih.govsci-hub.se Web-based tools like SwissADME provide a platform for these predictions, often utilizing models like the "BOILED-Egg" to intuitively visualize absorption and brain penetration. nih.govphytojournal.comresearchgate.net

Key pharmacokinetic parameters typically evaluated in computational studies are outlined in the table below.

| ADME Parameter | General Implication and In Silico Assessment |

|---|---|

| Absorption | |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. High GI absorption is crucial for orally administered drugs. Models often provide a qualitative prediction (e.g., High/Low). researchgate.net |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeability | Assesses the likelihood of a compound crossing the highly selective BBB to enter the central nervous system (CNS). researchgate.netnih.gov This is a desired trait for CNS-targeting drugs but is avoided for peripherally acting agents. researchgate.net |

| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that expels drugs from cells, reducing bioavailability and tissue penetration. In silico models predict if a compound is a likely substrate for P-gp. researchgate.net |

| Metabolism | |

| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound may inhibit major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions and altered metabolism. nih.gov |

Based on its physicochemical profile (TPSA < 140 Ų and XlogP < 5), this compound is predicted to have good potential for passive gastrointestinal absorption. nih.gov The BOILED-Egg model, which plots polarity (TPSA) against lipophilicity (WLOGP), is a common tool used to visualize this, predicting that molecules within a specific elliptical region are likely to be well-absorbed. researchgate.netswissadme.ch Conversely, its polarity and status as an acid suggest it is unlikely to be a potent P-glycoprotein substrate or to passively cross the blood-brain barrier. The potential for metabolism is often assessed by predicting interactions with cytochrome P450 enzymes, a key factor in determining a drug's half-life and potential for interactions with other medications. nih.gov

Structure Activity Relationship Sar Studies of Tetrazole Carboxylic Acid Hybrids

The Tetrazole Ring as a Key Pharmacophore and Carboxylic Acid Bioisostere in Molecular Design

The tetrazole ring is a prominent pharmacophore in medicinal chemistry, recognized for its ability to participate in various biological interactions. It is frequently employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a drug's pharmacokinetic profile. nih.govbeilstein-journals.org This is because the tetrazole ring can mimic the acidic properties of a carboxylic acid while offering advantages such as increased lipophilicity, metabolic stability, and bioavailability. researchgate.net The World Health Organization has even classified the tetrazole ring as a significant descriptor in analogue-based drug discovery.

The similar pKa values of 5-substituted tetrazoles and carboxylic acids mean that both are ionized at physiological pH, allowing them to engage in comparable electrostatic and hydrogen bonding interactions with biological targets. researchgate.net However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability. researchgate.net The tetrazole moiety's resistance to metabolic degradation further enhances its appeal in drug design. nih.goveurekaselect.com

The following table summarizes the key physicochemical properties of the tetrazole ring in comparison to a carboxylic acid group, highlighting its role as a bioisostere.

| Property | Carboxylic Acid Group (-COOH) | Tetrazole Ring (5-substituted-1H-tetrazole) | Reference(s) |

| Acidity (pKa) | Similar to tetrazoles | ~4.5 - 5.0 | researchgate.net |

| Ionization at Physiological pH | Ionized (deprotonated) | Ionized (deprotonated) | researchgate.net |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Acts as a hydrogen bond donor and acceptor | nih.govnih.gov |

| Lipophilicity | Generally lower | Generally higher | researchgate.net |

| Metabolic Stability | Susceptible to various metabolic pathways | Generally more resistant to metabolic degradation | nih.goveurekaselect.com |

Influence of N-Substitution on the Tetrazole Ring (e.g., 2-methyl vs. 1-methyl vs. 1H/2H tautomerism)

Unsubstituted 5-substituted tetrazoles can exist as two tautomeric forms: 1H- and 2H-tetrazole. numberanalytics.com The position of the proton can significantly influence the electronic properties and hydrogen bonding capabilities of the ring. Alkylation of the tetrazole ring, for instance with a methyl group, results in the formation of two distinct regioisomers: N1- and N2-substituted tetrazoles. mdpi.com In the case of "4-(2-methyl-2H-tetrazol-5-yl)benzoic acid," the methyl group is located at the N2 position of the tetrazole ring.

The table below illustrates the potential differences between the N-substituted isomers.

| Feature | 1-methyl-tetrazole Isomer | 2-methyl-tetrazole Isomer | Reference(s) |

| Substitution Pattern | Methyl group at the N1 position | Methyl group at the N2 position | mdpi.com |

| Steric Hindrance | May exhibit different steric hindrance around the ring compared to the 2-methyl isomer | May exhibit different steric hindrance around the ring compared to the 1-methyl isomer | mdpi.com |

| Electronic Properties | The position of the methyl group influences the electron density distribution within the tetrazole ring | The position of the methyl group influences the electron density distribution within the tetrazole ring | acs.org |

| Biological Activity | Can lead to different biological activities due to altered receptor interactions | Can lead to different biological activities due to altered receptor interactions | researchgate.net |

Role of the Benzoic Acid Moiety and its Substituents in Modulating Molecular Interactions

The benzoic acid moiety is a fundamental component of many biologically active molecules, serving as a key interaction point with various receptors and enzymes. preprints.orgresearchgate.net Its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are often crucial for binding to biological targets. chemicalbook.com

The following table outlines the general effects of substituents on the properties of benzoic acid.

| Substituent Type on Benzoic Acid Ring | Effect on Acidity | Potential Impact on Molecular Interactions | Reference(s) |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Increases acidity | Can enhance electrostatic interactions and alter binding affinity | libretexts.orgpharmaguideline.com |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Decreases acidity | Can modify hydrophobic interactions and receptor binding | libretexts.orgpharmaguideline.com |

| Positional Isomerism (ortho, meta, para) | Influences the magnitude of the electronic effect | Affects the spatial arrangement of interacting groups and can lead to steric effects | nih.gov |

Conformational Flexibility and Rigidity in Correlation with Molecular Activity

While the individual rings are rigid, there is rotational freedom around the single bond connecting the tetrazole ring to the benzoic acid moiety. This allows for a certain degree of conformational flexibility, enabling the molecule to adopt different spatial arrangements. The preferred conformation will be influenced by the steric and electronic interactions between the two rings. This conformational preference can, in turn, affect how the molecule fits into a binding pocket and interacts with key residues.

The interplay between the rigid and flexible elements of the molecular structure is a key aspect of its SAR. A more constrained analog might exhibit higher potency and selectivity if it is pre-organized in the bioactive conformation. Conversely, some degree of flexibility might be necessary to allow for an induced-fit binding to the target. chemrxiv.org

In Vitro Biological Activity and Mechanistic Studies of 4 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid and Analogs

Exploration of Enzyme Inhibition Mechanisms

The structural framework of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, which combines a benzoic acid moiety with a tetrazole ring, is a feature found in numerous biologically active compounds. Research into its analogs and structurally related molecules has revealed significant potential for enzyme inhibition across various classes, including hydrolases and kinases.

Inhibition of Hydrolases (e.g., Urease)

Ureases are metalloenzymes that catalyze the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Their inhibition is a key strategy against pathogens like Helicobacter pylori and Proteus mirabilis, which use urease activity to survive in acidic environments, leading to conditions such as gastritis, peptic ulcers, and urinary tract infections. nih.gov

Analogs of this compound have demonstrated notable urease inhibitory potential. For instance, a series of ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (a valsartan (B143634) analog) were synthesized and evaluated for their ability to inhibit urease. nih.gov All tested compounds showed varying degrees of inhibition. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these derivatives indicated that the nature and position of substituents on the aryl groups were critical factors in determining the inhibitory activity. nih.gov Another study on tetrazole derivatives containing pyrrole-2,5-dione groups also showed remarkable urease inhibition, with some compounds exhibiting significantly higher potency than the standard inhibitor, thiourea.

The following table summarizes the urease inhibition data for selected analogs.

| Compound | Class | IC₅₀ (µM) | Standard |

| Compound 5b | Tetrazole-pyrrole-2,5-dione | 4.325 ± 1 | Thiourea (17.386 ± 1 µM) |

| Compound 5e | Tetrazole-pyrrole-2,5-dione | 7.411 ± 1 | Thiourea (17.386 ± 1 µM) |

| Compound 21 (Series A) | N²-para-benzoate | 0.13 | - |

| Compound 22 (Series A) | N²-para-benzoate | 0.21 | - |

This table presents a selection of data for illustrative purposes. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Inhibition of Kinases (e.g., Tyrosine Kinases, DHFR, Bcl-2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Consequently, they are major targets for therapeutic intervention. Benzoic acid derivatives have been explored as scaffolds for kinase inhibitors.

Tyrosine Kinases: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase vital for B-cell receptor signaling, making it a target for autoimmune diseases. nih.gov Research into novel carbazole (B46965) and tetrahydrocarbazole-based compounds, which can be considered complex analogs of benzoic acid, has led to the discovery of highly potent and selective reversible inhibitors of BTK. nih.gov

Other Kinases: Studies on 4-(thiazol-5-yl)benzoic acid derivatives have identified potent inhibitors of protein kinase CK2. nih.gov Certain pyridine- and pyridazine-carboxylic acid analogs demonstrated significant inhibitory activities, with IC₅₀ values in the low nanomolar range. nih.gov The introduction of specific substituents on the benzoic acid moiety was found to maintain potent CK2 inhibition while also conferring antiproliferative activity against cancer cell lines. nih.gov

The table below shows the inhibitory activity of selected benzoic acid analogs against protein kinase CK2.

| Compound Class | Target | IC₅₀ (µM) |

| Azabenzene analogs (pyridine-carboxylic acid) | CK2α | 0.014 - 0.017 |

| Azabenzene analogs (pyridazine-carboxylic acid) | CK2α' | 0.0046 - 0.010 |

| 2-halo-benzyloxy substituted benzoic acid | CK2α | 0.014 - 0.016 |

| 2-methoxy-benzyloxy substituted benzoic acid | CK2α' | 0.0088 - 0.014 |

Data from a study on 4-(thiazol-5-yl)benzoic acid derivatives, illustrating the potential of the benzoic acid scaffold. nih.gov

Inhibition of Other Relevant Biological Targets

The versatile structure of benzoic acid derivatives allows for interaction with a variety of other biological targets. For example, pyrazolone (B3327878) derivatives featuring a 4-(furan-2-yl)benzoic acid moiety have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia and gout. nuph.edu.ua Kinetic studies revealed that the most potent compound in this series acts as a mixed-type inhibitor, with its carboxylic group playing a key role in stabilizing the enzyme-inhibitor complex through interactions with amino acid residues like Arg880 and Thr1010. nuph.edu.ua

Mechanistic Pathways of Antioxidant Activity

Antioxidants counteract the damaging effects of free radicals and reactive oxygen species (ROS) in the body. Benzoic acid derivatives are known to possess antioxidant properties, which are typically mediated through mechanisms involving the donation of a hydrogen atom or an electron. scielo.org.zamdpi.comnih.gov The primary mechanisms include Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer Proton Transfer (SETPT).

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism is a one-step process where a hydrogen atom (both a proton and an electron) is transferred from the antioxidant molecule to a free radical, thus neutralizing it. mdpi.com The efficiency of this process is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond in the antioxidant. scielo.org.zapreprints.org A lower BDE value indicates a weaker bond that requires less energy to break, corresponding to a higher antioxidant activity via the HAT pathway. mdpi.compreprints.org Theoretical studies on various benzoic acid derivatives have shown that HAT is often the preferred antioxidant mechanism in the gas phase or non-polar environments. scielo.org.zapreprints.org

| Thermodynamic Parameter | Significance in HAT | Favorable Value |

| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. | Low |

Sequential Electron Transfer Proton Transfer (SETPT) Mechanism

The SETPT mechanism is a two-step process. In the first step, the antioxidant molecule donates an electron to the free radical, forming a radical cation. In the second step, this radical cation releases a proton to neutralize the radical. nih.govresearchgate.net The viability of this pathway is assessed using two key thermodynamic parameters: the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). scielo.org.zapreprints.org A low IP value facilitates the initial electron transfer, while a low PDE indicates a more favorable subsequent proton transfer. scielo.org.zapreprints.org Therefore, lower values for both IP and PDE are associated with greater antioxidant efficacy through the SETPT mechanism. scielo.org.zapreprints.org

| Thermodynamic Parameter | Significance in SETPT | Favorable Value |

| Ionization Potential (IP) | Energy required to remove an electron from the antioxidant. | Low |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change associated with the deprotonation of the radical cation. | Low |

Computational studies on benzoic acid derivatives suggest that while HAT is favored in the gas phase, mechanisms involving proton and electron transfer steps (like SETPT and the related SPLET mechanism) are often more favorable in polar solvents like water and methanol. scielo.org.zamdpi.compreprints.org

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a significant pathway that can describe the antioxidant activity of certain compounds. This mechanism is particularly relevant for compounds that can undergo deprotonation, a characteristic feature of acidic molecules like those containing a carboxylic acid group. The process involves two primary steps. Initially, the antioxidant molecule loses a proton (deprotonation), forming an anion. Subsequently, this anion donates an electron to a radical species, thereby neutralizing it. The feasibility of the SPLET mechanism is influenced by the proton affinity of the antioxidant and the electron transfer enthalpy of its corresponding anion.

While direct experimental or theoretical studies on the SPLET mechanism of this compound are not extensively available in the reviewed literature, the structural components of the molecule— a carboxylic acid group attached to a benzene (B151609) ring which is in turn linked to a tetrazole ring—suggest that this mechanism is plausible. For other benzoic acid derivatives, the SPLET mechanism has been investigated. For instance, in phenolic acids, the deprotonation of the carboxylic acid or a hydroxyl group is the initial step, which is then followed by electron transfer. The reaction environment, particularly the pH and solvent polarity, plays a crucial role in favoring the SPLET mechanism over other antioxidant pathways like Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT). In aqueous solutions, the SPLET mechanism is often favored for compounds with acidic protons.

Mechanistic Insights into Antimicrobial Action (e.g., antibacterial, antifungal)

The antimicrobial potential of tetrazole-containing compounds has been an area of active research, with various derivatives exhibiting activity against a range of bacterial and fungal pathogens. While specific mechanistic studies on this compound are not detailed in the available literature, the broader class of tetrazole and benzoic acid derivatives offers insights into potential mechanisms of antimicrobial action.

Inhibition of Microbial Enzymes (e.g., Sterol 14-alpha Demethylase)

A well-established mechanism of antifungal action for azole compounds, which include triazoles and tetrazoles, is the inhibition of sterol 14-alpha demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

Several tetrazole-based compounds have been designed and evaluated as inhibitors of sterol 14-alpha demethylase. For instance, the tetrazole-based drug candidate oteseconazole (B609789) (VT-1161) has demonstrated potent inhibition of Candida albicans CYP51. Structural studies of the enzyme complexed with such inhibitors reveal that the nitrogen atoms of the azole ring coordinate with the heme iron atom in the active site of the enzyme, a key interaction for potent inhibition. This binding prevents the enzyme from metabolizing its natural substrate, lanosterol, thereby blocking the ergosterol synthesis pathway. Given the structural similarities, it is plausible that this compound or its analogs could exert antifungal activity through a similar mechanism, although this would require experimental validation.

The following table summarizes the inhibitory activity of some azole compounds against C. albicans CYP51, illustrating the potency of this class of antifungals.

| Compound | Inhibition of C. albicans CYP51 Activity (%) |

| Fluconazole | 54 |

| Clotrimazole | 78 |

| Miconazole | 79 |

| Voriconazole | 84 |

| Ketoconazole | 85 |

| Itraconazole | 91 |

| Posaconazole | 98 |

| VT-1161 (Oteseconazole) | 98 |

Data represents the percentage of substrate conversion inhibition under specific assay conditions.

Interference with Microbial Metabolic Pathways

Beyond enzyme inhibition, tetrazole derivatives may interfere with other microbial metabolic pathways. Some studies on novel imide-tetrazole hybrids have suggested that their antibacterial activity may stem from the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to breaks in the bacterial chromosome and ultimately cell death. The introduction of a tetrazole moiety into certain molecular scaffolds has been shown to enhance antibacterial properties, suggesting the importance of this heterocyclic ring in interacting with bacterial targets. nih.gov

Furthermore, benzoic acid and its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt cell membrane integrity and inhibit cellular energy production. The lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane. Once inside, the acidic nature of the benzoic acid moiety can lead to acidification of the cytoplasm, disrupting metabolic processes that are sensitive to pH changes. The combined presence of the tetrazole and benzoic acid functionalities in this compound could potentially lead to a multi-faceted mechanism of antimicrobial action, though this remains to be elucidated through specific studies.

Induction of Specific Cellular Responses in Model Systems (e.g., apoptosis in cell lines, anti-inflammatory mechanisms)

While direct studies on the induction of specific cellular responses by this compound are limited, research on related tetrazole and benzoic acid derivatives provides insights into potential biological activities in various cell models.

Some tetrazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, certain novel tetrazole derivatives have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are pro-inflammatory molecules. nih.gov Additionally, some tetrazole-bearing compounds have been found to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays. nih.gov These findings suggest that a potential mechanism for the anti-inflammatory effects of certain tetrazole analogs is the modulation of critical inflammatory pathways.

In the context of cancer cell lines, some tetrazole derivatives have been shown to induce apoptosis, or programmed cell death. For instance, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives were found to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). mdpi.com The induction of apoptosis by these compounds was associated with the activation of caspase-8 and a decrease in the mitochondrial membrane potential. mdpi.com Similarly, certain benzoic acid derivatives have also demonstrated the ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468) through the activation of caspase-3 and induction of cell-cycle arrest at the G2/M phase. nih.gov

The table below presents data on the apoptotic effect of a tetrazole derivative, MM137, on colon cancer cell lines.

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| DLD-1 | Control | - |

| MM137 | 68.6 | |

| Roscovitine | 11.6 | |

| 5-Fluorouracil | 8.7 | |

| HT-29 | Control | - |

| MM124 (analog of MM137) | 19.3 |

Data represents the percentage of early and late apoptotic cells after 24 hours of treatment. mdpi.com

These studies on analogous compounds suggest that this compound could potentially elicit similar cellular responses, such as anti-inflammatory effects or the induction of apoptosis in specific cell types. However, without direct experimental evidence, these potential activities remain speculative.

Supramolecular Chemistry and Crystal Engineering Applications

Design of Hydrogen-Bonded Networks Utilizing Tetrazole and Carboxylic Acid Groups

The design of predictable, multi-dimensional hydrogen-bonded networks is a central goal of crystal engineering. The 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid molecule contains a robust hydrogen bond donor (the carboxylic acid -OH group) and multiple hydrogen bond acceptors (the carboxylic acid carbonyl oxygen and the nitrogen atoms of the tetrazole ring).

The carboxylic acid group is well-known for its tendency to form strong, centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This interaction is one of the most reliable and widely used synthons in supramolecular chemistry and is the primary interaction governing the assembly of many benzoic acid derivatives.

The tetrazole group, while often considered a bioisostere of the carboxylic acid group, has different hydrogen bonding capabilities, especially when N-substituted. nih.govresearchgate.net In the case of this compound, the methylation at the N2 position removes the acidic N-H proton that would be present in its 4-(1H-tetrazol-5-yl)benzoic acid tautomer. nih.govacs.org This modification is crucial: the 2-methyl-tetrazole ring can no longer act as a hydrogen bond donor but retains its capacity as an acceptor at the remaining sp²-hybridized nitrogen atoms (N3 and N4).

Therefore, in the crystal structure of this compound, one would anticipate the formation of carboxylic acid dimers as the primary structural motif. These dimers would then be further linked into higher-dimensional networks through weaker interactions, such as C-H···N or C-H···O hydrogen bonds, or through O-H···N bonds if a suitable hydrogen bond donor, like a solvent molecule, is present.

For comparison, the crystal structure of the closely related analog, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate , has been determined. lumtec.com.tw In this structure, the molecules form centrosymmetric dimers via O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are then bridged by lattice water molecules, which form O—H···N hydrogen bonds to the tetrazole rings. lumtec.com.tw This creates a two-dimensional layered structure, which is further stabilized by π–π stacking interactions between the aromatic rings. lumtec.com.tw The methylation in this compound would preclude the specific N-H donor interactions seen in the 1H-tautomer but highlights the importance of the tetrazole nitrogen atoms as key acceptors in building the supramolecular architecture.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈N₄O₃ |

| Formula Weight | 208.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.914 (2) |

| b (Å) | 5.219 (2) |

| c (Å) | 34.720 (13) |

| β (°) | 91.00 (3) |

| Volume (ų) | 890.4 (6) |

| Z | 4 |

Co-crystallization Strategies for Supramolecular Assembly

Co-crystallization is a powerful strategy to modify the physicochemical properties of solids by combining two or more different molecules in a single crystal lattice through non-covalent interactions. The predictable hydrogen bonding capabilities of this compound make it an excellent candidate for forming co-crystals.

The primary strategies for designing co-crystals with this molecule would involve targeting its two key functional groups:

Carboxylic Acid Group: This group can form robust supramolecular heterosynthons with a variety of complementary functional groups. For instance, co-crystallization with molecules containing a pyridine (B92270) ring would likely lead to the formation of a strong and highly predictable O—H···N hydrogen bond between the acid and the pyridine. Similarly, co-formers with amide functionalities could interact via N—H···O and O—H···O hydrogen bonds.

2-Methyl-Tetrazole Group: The nitrogen atoms of the tetrazole ring serve as effective hydrogen bond acceptors. This allows for co-crystallization with molecules that are strong hydrogen bond donors, such as phenols, alcohols, or primary/secondary amides. The formation of N-H···N or O-H···N bonds with the tetrazole ring can direct the assembly of novel multi-component structures.

By selecting co-formers with specific functionalities, it is possible to systematically build extended networks where this compound acts as a versatile molecular building block, connecting different components into a desired architecture.

Tetrazole-Carboxylic Acid Synthons in Directed Crystal Engineering

A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The combination of a tetrazole and a carboxylic acid within the same molecule presents several possibilities for synthon formation.

In molecules where an acidic N-H bond is present on the tetrazole ring, a direct "tetrazole-carboxylic acid" heterosynthon can form, involving reciprocal O—H···N and N—H···O hydrogen bonds. However, the N-methylation of this compound blocks this possibility. This structural change fundamentally alters the synthon landscape and redirects the crystal engineering approach.

For this compound, the most probable and dominant homosynthon is the carboxylic acid dimer . This R²₂(8) graph set motif is exceptionally stable and often dictates the initial self-assembly. The role of the 2-methyl-tetrazole group then becomes to mediate the interactions between these primary dimers. The tetrazole nitrogens act as acceptor sites for hydrogen bonds from other molecules (either another benzoic acid C-H group, a solvent molecule, or a co-former), thereby linking the dimers into chains, sheets, or three-dimensional frameworks. The absence of the N-H donor capability simplifies the system by reducing the number of competing strong interactions, which can lead to more predictable packing arrangements.

Host-Guest Chemistry and Recognition Properties with Tetrazole-Benzoic Acid Architectures

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site that accommodates another molecule (the guest). While this compound is not a classic host molecule on its own, its self-assembly into larger supramolecular structures can create environments suitable for including guest molecules.

As a Framework Component: Through the hydrogen-bonding interactions described previously, networks of this compound can assemble to form porous structures or channels. These voids within the crystal lattice could potentially encapsulate small solvent molecules or other suitably sized guest species. The recognition for these guests would be dictated by the size and shape of the cavity and by potential hydrogen bonding or van der Waals interactions with the interior surface of the host framework.

As a Guest Molecule: The planar, rigid structure and defined functional groups of this compound make it a candidate for acting as a guest within larger, pre-organized host molecules such as cyclodextrins, calixarenes, or cucurbiturils. researchgate.net The benzene (B151609) ring could fit into the hydrophobic cavity of a host, while the polar carboxylic acid and tetrazole groups could remain at the portal, interacting with the host's rim through hydrogen bonds or ion-dipole interactions. researchgate.net Such complexation could alter the properties of the molecule, for example, by enhancing its solubility in aqueous media.

The combination of an aromatic ring capable of π-π stacking and specific hydrogen bonding sites provides a basis for molecular recognition events that are fundamental to both crystal engineering and host-guest chemistry.

Despite a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the use of This compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs) have been identified.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, which includes:

Coordination Chemistry and Metal Organic Frameworks Mofs Applications

Applications of Tetrazole-Benzoic Acid Derived MOFs in Functional Materials Science

While the individual components of the molecule—a tetrazole ring and a benzoic acid group—are well-known functional groups used in the construction of MOFs, the specific compound 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid does not appear to have been utilized and reported in the context of coordination chemistry and MOF applications within the scope of the conducted search. The search for its coordination chemistry, diverse coordination modes with metal ions, the structural diversity of any resulting MOFs, and their applications in functional materials science yielded no specific data, research findings, or publications.

Therefore, the generation of an article with the requested detailed sections and data tables is not feasible due to the absence of primary or secondary research literature on this specific chemical compound.

Advanced Chemical Applications Excluding Prohibited Categories

Role in Agrochemical Research and Development

While specific studies on 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid in agrochemicals are not widely documented, the broader class of tetrazole-containing compounds has been a subject of investigation in this field. amerigoscientific.com The high nitrogen content and metabolic stability of the tetrazole ring are properties that are often sought in the design of new agrochemicals. numberanalytics.com Structurally related compounds, such as 4-tetrazol-1-yl-benzoic acid, are noted for their use in formulating more effective herbicides and fungicides. chemimpex.com The inclusion of the tetrazole moiety can enhance the efficacy of crop protection products. chemimpex.com

The benzoic acid group, on the other hand, is a well-known structural motif in plant biology and can be a precursor for various agrochemical products. researchgate.net The combination of these two functional groups in this compound suggests its potential as a scaffold for developing new active ingredients in crop science. Research in this area could focus on its utility as a building block for novel pesticides or plant growth regulators.

Table 1: Potential Agrochemical Research Areas for this compound

| Research Area | Rationale |

| Herbicide Development | The tetrazole ring is a component in some existing herbicidal compounds. |

| Fungicide Formulation | Tetrazole derivatives have shown promise in developing new antifungal agents for crop protection. chemimpex.com |

| Plant Growth Regulators | The benzoic acid moiety is structurally related to plant hormones and could be modified to influence plant development. |

Potential in Functional Polymers and Nanomaterials

The distinct chemical properties of this compound make it a candidate for incorporation into advanced materials such as functional polymers and nanomaterials. numberanalytics.com The carboxylic acid group of the benzoic acid portion can be readily used for polymerization reactions, allowing it to be integrated into polymer chains. researchgate.net Benzoic acid and its derivatives are known to be incorporated into polymers to create materials with specific functional properties. mdpi.com

The tetrazole group offers unique characteristics for materials science. Tetrazoles can act as ligands for creating coordination polymers and metal-organic frameworks (MOFs). numberanalytics.com They are also utilized as building blocks in the synthesis of complex materials, including nanoparticles. numberanalytics.com The synthesis of tetrazole derivatives can be facilitated by nanocatalysts, highlighting the synergy between tetrazole chemistry and nanotechnology. amerigoscientific.comnih.govresearchgate.net This suggests that this compound could be a valuable monomer or functionalizing agent for creating polymers and nanomaterials with tailored electronic, thermal, or energetic properties.

Table 2: Potential Applications in Polymers and Nanomaterials

| Application Area | Potential Role of this compound |

| High-Performance Polymers | Incorporation into polymer backbones via the benzoic acid group to enhance thermal stability and other properties. |

| Functional Coatings | Use as a component in coatings where the tetrazole ring can provide coordination sites or other functionalities. chemimpex.com |

| Nanoparticle Synthesis | Employed as a building block or surface ligand in the creation of functional nanoparticles. numberanalytics.com |

| Metal-Organic Frameworks (MOFs) | The tetrazole moiety can serve as a ligand for the construction of porous MOF structures. chemimpex.com |

Other Emerging Applications in Specialized Chemical Systems

Beyond agrochemicals and materials science, the structural features of this compound open doors to other specialized chemical applications. Phenyltetrazole derivatives are subjects of fundamental research due to their unique chemical properties, including high acidity and dipole moments. srce.hr

Compounds containing the 5-phenyltetrazole structure have been investigated for their luminescent properties, particularly those with electron-accepting groups on the phenyl ring, such as a carboxylic acid. researchgate.net This suggests potential applications in areas like chemical sensors or optical materials. Furthermore, tetrazole derivatives have been studied as corrosion inhibitors, where they can form protective layers on metal surfaces. researchgate.net The combination of the phenyl, tetrazole, and carboxylic acid groups in this compound could be leveraged in the design of new corrosion inhibitors or other specialized chemical systems where molecular recognition and electronic properties are crucial.

Table 3: Emerging Research Directions

| Specialized Application | Scientific Rationale |

| Luminescent Materials | Phenyltetrazole derivatives with electron-withdrawing groups (like -COOH) can exhibit interesting fluorescence behavior. researchgate.net |

| Corrosion Inhibitors | The tetrazole ring can coordinate with metal surfaces, and derivatives have shown effectiveness in preventing corrosion. researchgate.net |

| Coordination Chemistry | The compound can act as a versatile ligand in the synthesis of novel metal complexes with unique catalytic or material properties. chemimpex.com |

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for synthesizing derivatives of 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid. While the core synthesis is established, the development of functionalized analogues for specific applications remains a key objective. bohrium.com

Key areas for exploration include:

Catalytic Methods: The use of novel nanocatalysts, such as those based on magnetic nanoparticles or metal-organic frameworks (MOFs), could streamline the synthesis of tetrazole derivatives. rsc.orgrsc.org These catalysts offer advantages like high yield, shorter reaction times, and reusability, aligning with the principles of green chemistry. rsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer an efficient pathway to generate molecular diversity. nih.gov Developing new MCRs that incorporate this compound or its precursors could rapidly produce libraries of novel compounds for screening in drug discovery and other fields. nih.govnih.gov

Photochemical Synthesis: Photolysis, or the use of light to initiate chemical reactions, presents an alternative route for creating and modifying tetrazole derivatives. researchgate.netmdpi.com Research into selective photochemical transformations could unlock novel molecular structures that are difficult to access through traditional thermal methods. researchgate.net

| Synthetic Approach | Key Advantages | Future Research Focus |

|---|---|---|

| Nanocatalysis | High efficiency, reusability, environmentally friendly. rsc.orgrsc.org | Development of novel, highly selective nanocatalysts. |

| Multicomponent Reactions (MCRs) | High atom economy, rapid generation of compound libraries. nih.gov | Design of new MCRs incorporating tetrazole building blocks. nih.gov |